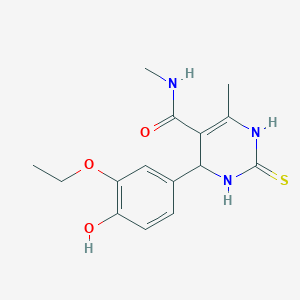
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. This compound has gained significant attention in recent years due to its potential use in cancer research and therapy.
作用机制
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 inhibits the activity of Rho GTPases by binding to their inactive GDP-bound form. This prevents the activation of Rho GTPases, which are known to promote cytoskeletal rearrangements and cell migration. Inhibition of Rho GTPases can also lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell migration and invasion, leading to the suppression of tumor growth and metastasis. 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation in diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to specifically target these proteins without affecting other cellular processes. However, one limitation of using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. One potential direction is the development of more potent and selective inhibitors of Rho GTPases. Another direction is the investigation of the potential use of 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of Rho GTPases in other diseases, such as cardiovascular disease and neurological disorders, could be further investigated using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864.
合成方法
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,6-dimethylthiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. The overall yield of this synthesis method is approximately 50%.
科学研究应用
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been extensively studied for its potential use in cancer research and therapy. This compound has been shown to inhibit the activity of Rho GTPases, which are known to play a critical role in cancer cell migration and invasion. Inhibition of these proteins can lead to the suppression of tumor growth and metastasis. 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
产品名称 |
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
分子式 |
C15H19N3O3S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-4-21-11-7-9(5-6-10(11)19)13-12(14(20)16-3)8(2)17-15(22)18-13/h5-7,13,19H,4H2,1-3H3,(H,16,20)(H2,17,18,22) |
InChI 键 |
FCBPFSROBUOSAF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-[(4-iodophenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B297559.png)


![2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297562.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)